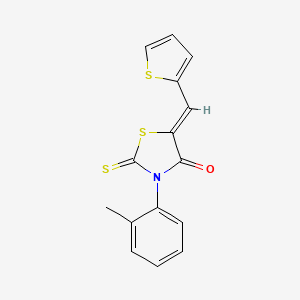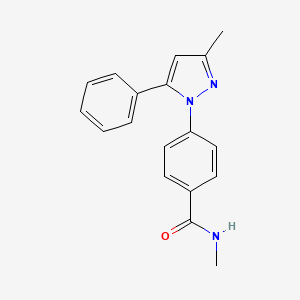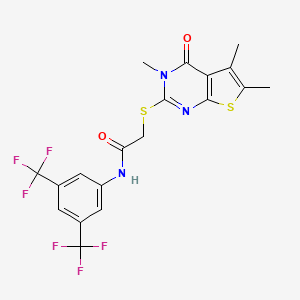![molecular formula C26H22N2O5S B15099385 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15099385.png)
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments made to optimize yield and purity. This could include the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolin-2-one derivatives and benzothiazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H22N2O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S/c1-14(2)15-6-8-16(9-7-15)22-21(23(29)19-5-4-12-33-19)24(30)25(31)28(22)26-27-18-11-10-17(32-3)13-20(18)34-26/h4-14,22,30H,1-3H3 |
InChI Key |
RNNRRFGVZQUQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B15099306.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15099323.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15099329.png)

![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099337.png)

![(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099347.png)
![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B15099348.png)
![N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B15099361.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15099363.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B15099370.png)
![(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15099390.png)
![N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide](/img/structure/B15099395.png)
